molecular formula C23H28Cl2N4O2 B13125656 1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol

1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B13125656
M. Wt: 463.4 g/mol
InChI Key: QMRFKZWWZBZQKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol is a complex organic compound with a unique structure that combines a dichlorophenoxy group, an imino group, and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction between 2,4-dichlorophenol and an appropriate halogenated compound.

    Synthesis of the Benzoimidazole Derivative: The benzoimidazole moiety is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the benzoimidazole derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert imino groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols, Bases (e.g., NaOH, KOH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may be used in the development of new polymers or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzoimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1H-imidazo(4,5-b)phenazine
  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(2-imino-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to its combination of a dichlorophenoxy group, an imino group, and a benzoimidazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28Cl2N4O2

Molecular Weight

463.4 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C23H28Cl2N4O2/c24-17-8-9-22(19(25)14-17)31-16-18(30)15-29-21-7-3-2-6-20(21)28(23(29)26)13-12-27-10-4-1-5-11-27/h2-3,6-9,14,18,26,30H,1,4-5,10-13,15-16H2

InChI Key

QMRFKZWWZBZQKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(COC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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